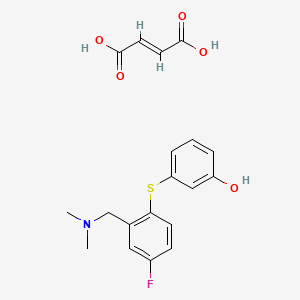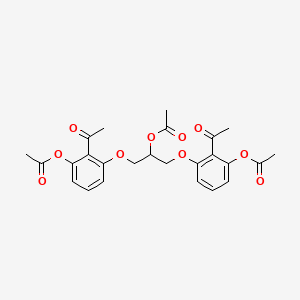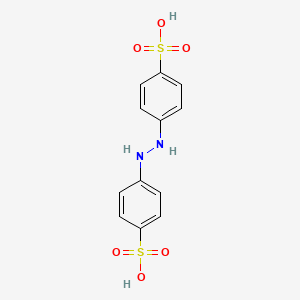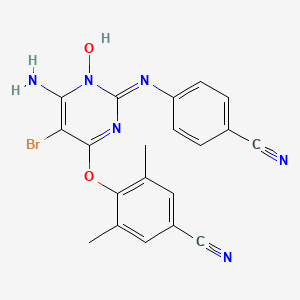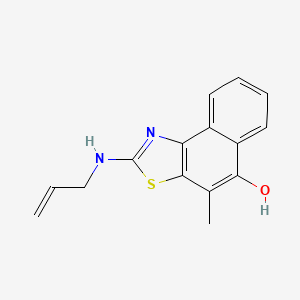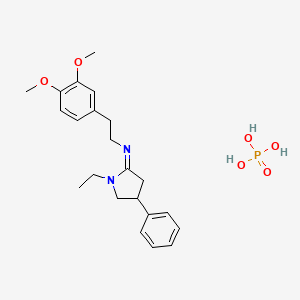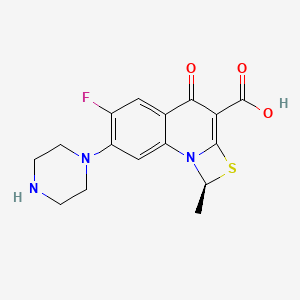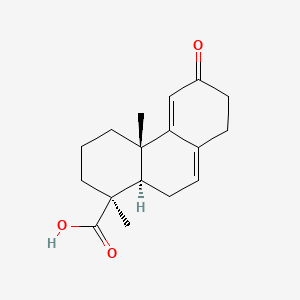
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid: (+)-podocarpic acid , belongs to the abietane diterpenoid class. It lacks the isopropyl substituent, features an aromatic C-ring, and possesses a hydroxy group at the 12-position
Preparation Methods
Synthetic Routes:: The synthetic routes for (+)-podocarpic acid involve diterpene precursors. While specific methods may vary, a common approach includes cyclization of suitable intermediates to form the phenanthrene ring system. Researchers have explored both chemical and biosynthetic pathways.
Industrial Production:: Industrial production methods typically rely on natural sources, such as extraction from certain plant species. The New Zealand native plant Podocarpus totara is a notable source of (+)-podocarpic acid.
Chemical Reactions Analysis
Reactivity:: (+)-Podocarpic acid can undergo various reactions:
Oxidation: Oxidative processes can modify the hydroxy group or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents can be introduced at different positions.
Acid-Base Reactions: The carboxylic acid group participates in acid-base equilibria.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Acid-Base Reactions: Strong acids or bases.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction could lead to a hydroxy compound.
Scientific Research Applications
Chemistry::
Natural Product Chemistry: (+)-Podocarpic acid contributes to the study of abietane diterpenoids.
Synthetic Chemistry: Researchers explore its reactivity and use it as a building block.
Antioxidant Properties: Investigations into its potential as an antioxidant.
Biological Activity: Assessing its effects on cellular processes.
Pharmaceuticals: (+)-Podocarpic acid derivatives may serve as drug leads.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
The exact mechanism by which (+)-podocarpic acid exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While (+)-podocarpic acid is unique due to its specific structure, it shares similarities with other abietane diterpenoids. Notable compounds include related phenanthrene derivatives and abietic acid.
Properties
CAS No. |
33169-07-2 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(1S,4aS,10aR)-1,4a-dimethyl-6-oxo-3,4,7,8,10,10a-hexahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h5,10,14H,3-4,6-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1 |
InChI Key |
GGTHDIPRPUXPMX-OIISXLGYSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CC=C3C2=CC(=O)CC3)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


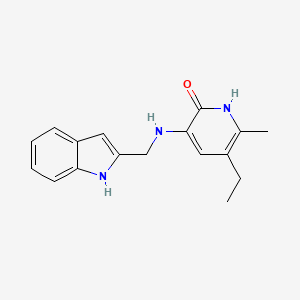

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)

